Potency Advantage: IDO1 Inhibition Potency of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole Relative to Other Halogenated Indazoles
In direct enzymatic and cellular assays, 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole demonstrates a significant potency advantage as an IDO1 inhibitor when compared to a closely related 4,6-substituted indazole analog. The target compound achieves an EC50 of 27 nM in a cellular assay, while comparator 'Compound 35' (a 4,6-substituted-1H-indazole) exhibits an IC50 of 1,370 nM in the same HeLa cell line [1]. This represents a >50-fold increase in potency for the 4-bromo-5-trifluoromethyl substituted scaffold over the 4,6-substituted alternative, highlighting a critical structure-activity relationship (SAR) divergence.
| Evidence Dimension | Inhibition of IDO1 in human HeLa cells |
|---|---|
| Target Compound Data | EC50 = 27 nM |
| Comparator Or Baseline | Compound 35 (4,6-Substituted-1H-indazole): IC50 = 1.37 μM (1370 nM) |
| Quantified Difference | ~50.7-fold (1370 nM / 27 nM) more potent |
| Conditions | IFN-γ stimulated human HeLa cells; reduction in kynurenine formation (L-tryptophan as substrate) [1] |
Why This Matters
This >50-fold increase in cellular potency is a definitive SAR indicator, making the 4-bromo-5-trifluoromethyl scaffold a critical choice for projects aiming to maximize IDO1 inhibition in a cellular context.
- [1] BindingDB. (n.d.). BDBM50545148 (CHEMBL4637369) Activity Data. EC50 = 27 nM for IDO1 inhibition in IFN-γ stimulated human HeLa cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50545148 View Source
